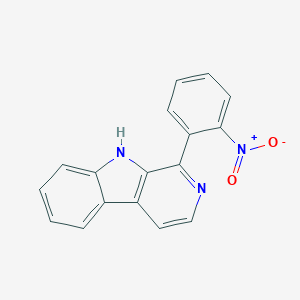![molecular formula C13H12N4S B243203 4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B243203.png)
4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine, also known as MPPA, is a chemical compound that has been of interest to scientists due to its potential therapeutic applications. MPPA belongs to a class of compounds known as pyrazolopyridines, which have been found to have various biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Aplicaciones Científicas De Investigación
4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. In cancer research, 4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In inflammation research, 4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In viral infection research, 4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine has been found to inhibit the replication of several viruses, including the influenza virus and the hepatitis C virus.
Mecanismo De Acción
The mechanism of action of 4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine is not fully understood, but it is believed to involve the inhibition of various cellular pathways and enzymes. In cancer research, 4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In inflammation research, 4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory cytokines. In viral infection research, 4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine has been found to inhibit the activity of the viral polymerase enzyme, which is essential for viral replication.
Biochemical and Physiological Effects:
4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine has been found to have various biochemical and physiological effects, depending on the specific research application. In cancer research, 4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine has been shown to induce apoptosis and inhibit cell proliferation. In inflammation research, 4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine has been found to reduce the production of pro-inflammatory cytokines and decrease inflammation. In viral infection research, 4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine has been shown to inhibit viral replication and reduce viral load.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine has several advantages for lab experiments, including its relatively simple synthesis method and its potential therapeutic applications in various diseases. However, 4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Further research is needed to optimize the conditions for 4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine synthesis and purification and to determine the optimal concentration and dosing for specific research applications.
Direcciones Futuras
There are several future directions for 4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine research, including the development of more efficient synthesis methods and purification techniques, the optimization of dosing and concentration for specific research applications, and the exploration of new therapeutic applications for 4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine. Additionally, further research is needed to fully understand the mechanism of action of 4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine and to identify potential side effects and toxicity. Overall, 4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine shows promise as a potential therapeutic agent for various diseases, and further research is needed to fully explore its potential.
Métodos De Síntesis
4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine can be synthesized through a multistep process that involves the reaction of various starting materials, including 2-aminopyridine, 2-chloro-5-nitrobenzenesulfonic acid, and phenylhydrazine. The synthesis of 4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine has been reported in several scientific publications, and the yield and purity of the final product can be optimized through various reaction conditions and purification methods.
Propiedades
Fórmula molecular |
C13H12N4S |
|---|---|
Peso molecular |
256.33 g/mol |
Nombre IUPAC |
4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine |
InChI |
InChI=1S/C13H12N4S/c1-18-10-7-9(8-5-3-2-4-6-8)15-13-11(10)12(14)16-17-13/h2-7H,1H3,(H3,14,15,16,17) |
Clave InChI |
SLVHQEUCOYZTSH-UHFFFAOYSA-N |
SMILES |
CSC1=CC(=NC2=NNC(=C12)N)C3=CC=CC=C3 |
SMILES canónico |
CSC1=CC(=NC2=NNC(=C12)N)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-Diaminopyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B243120.png)

![N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine](/img/structure/B243147.png)
![3-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-4(3H)-quinazolinone](/img/structure/B243148.png)
![6-(4-chlorophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243153.png)
![6-(4-methoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243156.png)
![6-(2,3-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243157.png)
![3-methylsulfonyl-1-phenyl-6-(4-propan-2-ylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243158.png)
![Ethyl 2-amino-9-hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylate](/img/structure/B243163.png)
![Ethyl 2-(methylsulfanyl)-9-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxylate](/img/structure/B243165.png)


![2,7-Diamino-3-(1,3-benzodioxol-5-ylmethyl)-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B243181.png)
![2-(methylsulfanyl)-8-oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B243187.png)